molecular formula C21H25N3O4 B4942724 2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol

2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol

Cat. No. B4942724
M. Wt: 383.4 g/mol
InChI Key: HFJQNVWKIXMOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol is not fully understood. However, it has been suggested that the compound acts as a DNA intercalator, which leads to the inhibition of DNA replication and cell division. It has also been suggested that the compound inhibits the activity of certain enzymes, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, and its mechanism of action has been extensively studied. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the compound's potential side effects and toxicity need to be further studied to determine its safety for human use.

Synthesis Methods

The synthesis of 2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol involves the reaction of 2-aminoethanol with 3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of benzyl bromide. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including its use as an anticancer agent, antifungal agent, and antiviral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[benzyl-[[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-9-8-17(12-19(18)27-2)13-20-22-21(28-23-20)15-24(10-11-25)14-16-6-4-3-5-7-16/h3-9,12,25H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJQNVWKIXMOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)CN(CCO)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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